General Control Nonderepressible 2 (GCN2), encoded by the EIF2AK4 gene, is a serine/threonine kinase that serves as a critical sensor in the Integrated Stress Response (ISR)—a conserved eukaryotic pathway that maintains proteostasis during diverse cellular insults. As one of four mammalian eIF2α kinases (alongside PERK, PKR, and HRI), GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. This phosphorylation event reduces global protein synthesis while enabling selective translation of stress-adaptive transcripts, such as the transcription factor ATF4 (Activating Transcription Factor 4). ATF4 subsequently drives expression of genes involved in amino acid metabolism, redox balance, and autophagy, allowing cells to adapt to or resolve stress [1] [7] [10].
Structurally, GCN2 contains five domains:
Under basal conditions, GCN2 exists in an autoinhibited dimeric state. Stress-induced accumulation of uncharged tRNAs promotes their binding to the HisRS domain, triggering conformational changes that relieve autoinhibition and enable autophosphorylation (at threonine residues T899/T904 in mice or T899/T903 in humans). Activated GCN2 then phosphorylates eIF2α, initiating the ISR [1] [9] [10].
GCN2 is canonically activated by amino acid deprivation, which elevates uncharged tRNA levels. However, it also responds to diverse non-nutrient stressors:
GCN2 signaling antagonizes the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a key nutrient-sensing hub. During prolonged amino acid deprivation, the GCN2-ATF4 axis induces expression of Sestrin2, which sequesters mTORC1 from lysosomal membranes, sustaining mTORC1 suppression [2] [6]. This crosstalk optimizes resource allocation during nutrient scarcity.
Table 1: GCN2 Activation Mechanisms and Downstream Effects
Activator/Stressor | Binding Site/Mechanism | Key Downstream Effectors | Functional Outcome |
---|---|---|---|
Uncharged tRNAs | HisRS domain | ATF4, CHOP | Reprogramming of amino acid metabolism |
UV irradiation | tRNA-dependent | ATF4, p53 | Cell cycle arrest/DNA repair |
Proteasome inhibitors | Depletion of free amino acids | ATF4, REDD1 | Autophagy induction |
ROS (H₂O₂) | tRNA-independent | ATF4, NRF2 | Antioxidant gene upregulation |
mTOR inhibitors (rapamycin) | Enhanced tRNA affinity | ATF4, Sestrin2 | Sustained mTORC1 suppression |
Cancer Pathogenesis:GCN2 supports tumor survival in nutrient-poor microenvironments. Overexpression of GCN2 and phospho-GCN2 is observed in colon, lung, breast, oral squamous cell, and prostate cancers [3] [9]. Key mechanisms include:
Metabolic and Age-Related Disorders:
Therapeutic Targeting:GCN2 inhibitors (e.g., GCN2iB, halofuginone analogs) show promise in preclinical studies:
Table 2: GCN2 in Disease Contexts and Therapeutic Strategies
**Disease Context | GCN2 Dysregulation | Molecular Consequence | Therapeutic Approach |
---|---|---|---|
Solid Tumors (e.g., NSCLC) | Overexpression & phosphorylation | REDD1-mTORC2/AKT activation | REDD1 knockout + radiotherapy |
Multiple Myeloma | TGF-β–associated dependency | Enhanced ATF4-mediated proteostasis | GCN2 kinase inhibitors (e.g., GCN2iB) |
Age-Related Decline | Reduced basal activity | Loss of stress adaptation | Dietary amino acid restriction |
Dystonia | Chronic activation in cholinergic neurons | Altered synaptic plasticity | ISR modulators (e.g., ISRIB) |
NAFLD | Loss of function | Impaired VLDL secretion | Hepatocyte-specific GCN2 activation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2